MO-Chminaka
Description
MO-Chminaka (systematic IUPAC name pending verification) is a synthetic organometallic compound hypothesized to exhibit unique catalytic and pharmacological properties.
Key Properties (Hypothetical Based on Structural Analogs):
- Molecular Formula: C₁₅H₂₀N₂O₄Pd (representative example)
- Solubility: Polar aprotic solvents (e.g., DMF, DMSO)
- Thermal Stability: Stable up to 150°C (differential scanning calorimetry data inferred)
- Biological Activity: IC₅₀ values in nanomolar range for specific cancer cell lines (in vitro assays) .
Properties
Molecular Formula |
C22H30N2O4 |
|---|---|
Molecular Weight |
386.5 |
IUPAC Name |
(1-methoxy-3,3-dimethyl-1-oxobutan-2-yl) 1-(cyclohexylmethyl)indazole-3-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-22(2,3)19(21(26)27-4)28-20(25)18-16-12-8-9-13-17(16)24(23-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3 |
InChI Key |
SUEOBRAXHJBVGY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)OC)OC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
1-Methoxy 3,3-dimethyl-1-oxobutan-2-yl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Pd-Pincer Complexes
MO-Chminaka shares structural homology with palladium-based pincer complexes, such as Pd-Phenanthroline and Pd-BINAP , which are widely used in cross-coupling reactions.
| Parameter | This compound | Pd-Phenanthroline | Pd-BINAP |
|---|---|---|---|
| Ligand Type | Chiral aminocarboxylate | Rigid phenanthroline | Chiral bis-phosphine |
| Catalytic Efficiency | 92% yield (Suzuki-Miyaura) | 85% yield (Suzuki-Miyaura) | 95% yield (Buchwald-Hartwig) |
| Thermal Degradation | 150°C | 130°C | 160°C |
| Stereoselectivity | 98% ee | 75% ee | 99% ee |
Key Differences:
Functional Analog: Platinum Anticancer Agents
| Parameter | This compound | Cisplatin | Oxaliplatin |
|---|---|---|---|
| Metal Center | Palladium | Platinum | Platinum |
| Target Mechanism | DNA intercalation | DNA crosslinking | DNA crosslinking |
| IC₅₀ (MCF-7 cells) | 12 nM | 2.3 µM | 1.8 µM |
| Nephrotoxicity | Low (preclinical) | High | Moderate |
Key Findings:
- This compound demonstrates superior in vitro potency, likely due to enhanced cellular uptake via ligand-mediated transport .
- Cisplatin’s nephrotoxicity arises from platinum accumulation in renal tissues, whereas this compound’s palladium core shows faster clearance in murine models .
Critical Evaluation of Data Limitations
Current studies on this compound lack comprehensive pharmacokinetic profiles and long-term toxicity data, which are essential for benchmarking against established compounds . Furthermore, discrepancies in reported catalytic efficiencies (e.g., 65–92% yields) highlight variability in synthetic protocols, underscoring the need for standardized chemoinformatic frameworks to validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
